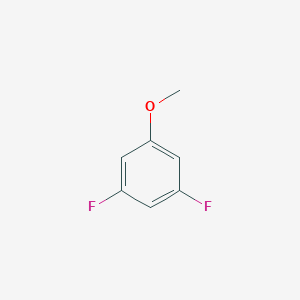

3,5-Difluoroanisole

説明

Research Context and Significance of Fluorinated Aromatic Ethers in Modern Chemistry

Fluorinated aromatic ethers, a class of organofluorine compounds, have garnered considerable attention in modern chemistry due to the unique and often beneficial properties that fluorine atoms impart to molecules. The incorporation of fluorine can profoundly alter a compound's physical, chemical, and biological characteristics. Current time information in Bangalore, IN.researchgate.net

In the realm of medicinal chemistry and pharmaceuticals , the introduction of fluorine into drug candidates is a widely used strategy. researchgate.net Fluorine's high electronegativity can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. researchgate.netacs.orgalfa-chemistry.com For instance, fluorinated ethers are key components in various active pharmaceutical ingredients (APIs), including anticancer, antiviral, and antifungal drugs, as well as anesthetics. alfa-chemistry.com The trifluoromethoxy group (-OCF3), a related moiety, is known to enhance metabolic resistance and bioavailability in drug scaffolds. alfa-chemistry.com The strategic placement of fluorine can block metabolic pathways, such as the oxidation of aryl methyl ethers, thereby improving the drug's profile. nih.gov

Agrochemicals represent another major area where fluorinated aromatic ethers are significant. These compounds are integral to the synthesis of modern herbicides, pesticides, and fungicides. chemimpex.comchemimpex.comresearchgate.net The presence of fluorine can enhance the efficacy and stability of these agricultural products. chemimpex.comchemimpex.com

Beyond life sciences, these compounds are crucial in material science . They are used in the creation of advanced materials like high-performance polymers and coatings that exhibit enhanced chemical resistance and durability. chemimpex.comchemimpex.com Furthermore, fluorinated compounds have found applications in the development of liquid crystals for displays and in the field of electronics, such as in organic semiconductors. researchgate.net The unique properties conferred by fluorine, such as altered orbital energies due to its inductive effect, make these molecules valuable for developing novel materials. researchgate.net

Historical Perspective of Scholarly Investigations on 3,5-Difluoroanisole and Related Fluorinated Anisole (B1667542) Systems

The study of this compound is situated within the broader history of organofluorine chemistry, which began in earnest after Henri Moissan's successful isolation of elemental fluorine in 1886. numberanalytics.com The development of various fluorination methods over the decades has enabled the synthesis of a vast array of fluorinated organic molecules. numberanalytics.comresearchgate.netbeilstein-journals.orgnih.gov

Early research into fluorinated aromatic compounds often focused on developing synthetic pathways. For instance, methods for producing key intermediates like 3,5-difluoroaniline (B1215098), a precursor for this compound, have been the subject of numerous patents and studies. google.comgoogleapis.compatsnap.com These methods include the fluorination of 1,3,5-trichlorobenzene (B151690) and the diazotization and hydrolysis of 3,5-difluoroaniline. google.compatsnap.com The challenges in these syntheses, such as achieving specific isomer substitution and obtaining high yields, have driven continuous innovation in the field. googleapis.com

Specific scholarly investigations into this compound itself have focused on understanding its molecular structure and properties. A notable study utilized gas-phase electron diffraction and quantum chemical calculations to determine that the compound exists as a single stable conformer with C-s symmetry in its ground state. sci-hub.se More advanced spectroscopic techniques, such as mass-analyzed resonant two-photon ionization (R2PI), have been employed to study the structure and vibrations of this compound in its electronically excited state. sci-hub.se These studies provide fundamental data, such as the precise energy of its electronic transitions and its ionization energy. sci-hub.se

Research has also explored the properties of related fluorinated anisole systems. For example, 4-Bromo-3,5-difluoroanisole is recognized as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the reactivity conferred by its halogen substituents. chemimpex.com The study of these related systems contributes to a deeper understanding of structure-activity relationships and provides a toolbox of intermediates for synthetic chemists.

Data on this compound and a Key Precursor

The following tables provide key data points from academic research on this compound and its common precursor, 3,5-Difluoroaniline.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C / mmHg) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | C₇H₆F₂O | 144.12 | 93343-10-3 | N/A | N/A | N/A |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 372-39-4 | 37 - 42 | 80 - 82 / 20 | ~1.295 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Property | Value | Technique |

|---|---|---|

| S₁ ← S₀ Electronic Transition Origin | 37,595 ± 3 cm⁻¹ | Resonant Two-Photon Ionization (R2PI) |

| Adiabatic Ionization Energy (IE) | 70,096 ± 15 cm⁻¹ | Two-Color Resonant Two-Photon Ionization (2C-R2PI) |

Data sourced from reference sci-hub.se.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQPYSISUUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369144 | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-10-3 | |

| Record name | 1,3-Difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Difluoroanisole and Its Derivatives

Pioneering Synthetic Routes for 3,5-Difluoroanisole and Modern Methodological Advancements

The synthesis of this compound is not typically achieved by direct fluorination of anisole (B1667542) due to the directing effects of the methoxy (B1213986) group. Instead, its preparation has historically relied on multi-step sequences starting from readily available, but more complex, precursors. These routes often build the fluorinated benzene (B151609) ring first, followed by the introduction of the methoxy group, or its precursor, an amino or hydroxyl group.

Pioneering industrial syntheses focused on obtaining the key intermediate, 3,5-difluoroaniline (B1215098). One established, albeit lengthy, four-stage process begins with 2,4,5-trichloronitrobenzene. google.comgoogle.com This starting material undergoes nucleophilic fluorination to yield 5-chloro-2,4-difluoronitrobenzene. google.com Subsequent chlorinating denitration affords 1,3-dichloro-4,6-difluorobenzene, which is then nitrated to form 2,6-dichloro-3,5-difluoronitrobenzene. google.comgoogle.com The final step involves a catalytic reduction with hydrogen over palladium, which simultaneously reduces the nitro group and removes the two chlorine atoms to yield 3,5-difluoroaniline. google.comgoogle.com

Another route opens a shorter pathway, starting from the industrially available 1,3,5-trichlorobenzene (B151690). google.com This precursor is first converted to 3,5-difluorochlorobenzene. google.com This intermediate is then subjected to amination using ammonia (B1221849) in the presence of a copper catalyst to produce 3,5-difluoroaniline. google.com

Once 3,5-difluoroaniline is obtained, it can be converted to 3,5-difluorophenol (B1294556) via a diazo-hydrolysis reaction. patsnap.com While traditional, this method can present safety risks and generate significant waste. patsnap.com A more modern approach involves the synthesis of 3,5-difluorophenol from 2,4,6-trifluorobenzoic acid in a one-pot reaction under alkaline conditions. patsnap.com The final step to obtain this compound is the methylation of the 3,5-difluorophenol, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Fluorination Strategies for Anisole Systems

The direct introduction of fluorine onto an anisole ring is a significant challenge due to the activating nature of the methoxy group, which directs electrophiles primarily to the ortho and para positions. Achieving a meta-difluoro pattern as seen in this compound requires specialized strategies or, more commonly, the synthetic routes described above. However, the study of various fluorination techniques on the anisole system provides a broad understanding of modern fluorination chemistry.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves reacting an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org For anisole, this reaction typically yields a mixture of 2-fluoroanisole (B128887) and 4-fluoroanisole (B119533). A variety of N-F reagents have been developed that are more stable and safer to handle than elemental fluorine. wikipedia.orgresearchgate.net

Commonly used reagents include Selectfluor™ (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. researchgate.networktribe.com The reactivity and selectivity of these reagents can be tuned by altering their chemical structure. For instance, studies on N-fluoropyridinium triflates have shown that the electron-withdrawing capacity of substituents on the pyridine (B92270) ring influences the fluorinating power. worktribe.com Research has also explored the use of ionic liquids as a "green" medium for the electrophilic fluorination of arenes with Selectfluor™, demonstrating good yields for reactive aromatics like anisole. rsc.org

| Fluorinating Reagent | Solvent | Total Yield (%) | Isomer Ratio (ortho:para) | Reference |

|---|---|---|---|---|

| Selectfluor™ | CH3CN | >95 | 34:66 | worktribe.com |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | CH3CN | 50 | 37:63 | worktribe.com |

| N-Fluoro-2,6-dichloropyridinium triflate | CH3CN | 98 | 36:64 | worktribe.com |

| NFSI | Neat, High Temp. | Moderate | N/A | wikipedia.org |

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, where a fluoride (B91410) ion displaces a leaving group on an aromatic ring. sinica.edu.tw This reaction is most efficient on electron-poor rings, as the addition of the nucleophile is facilitated by electron-withdrawing groups (e.g., nitro, cyano). sinica.edu.tw Applying SNAr to an electron-rich system like anisole is inherently difficult.

However, the strategy is viable for precursors to anisole derivatives. For example, the synthesis of 1,3-difluorobenzene (B1663923) from 1,3-dichlorobenzene (B1664543) can be achieved via halogen exchange with an alkali metal fluoride. google.com To make such reactions feasible on less activated or electron-rich rings, transition-metal catalysis, often involving copper or ruthenium, can be employed. nih.govrsc.org These metals can coordinate to the aromatic ring, increasing its electrophilicity and facilitating nucleophilic attack. nih.gov For instance, ruthenium complexes have been shown to catalyze the SNAr of fluorobenzene (B45895) with amines, although product inhibition can be a challenge. rsc.org

Deoxyfluorination Techniques

A significant modern advancement is the deoxyfluorination of phenols, which directly converts a C-O bond to a C-F bond. researchgate.netsigmaaldrich.com This is highly relevant for anisole systems, as methoxy-substituted phenols are direct precursors to fluorinated anisoles. Reagents like PhenoFluor and PyFluor have been developed for the efficient deoxyfluorination of a wide range of phenols, including electron-rich ones. harvard.edu

The reaction of 4-methoxyphenol (B1676288) with a specialized 2-chloroimidazolium-based fluorinating reagent gives 4-fluoroanisole in high yield (88%), where other commercial deoxyfluorination reagents fail. harvard.edu More recently, the combination of sulfuryl fluoride (SO₂F₂) and a fluoride source like tetramethylammonium (B1211777) fluoride has been shown to convert phenols to aryl fluorides via an intermediate aryl fluorosulfonate. doi.org This method is effective for a variety of substituted phenols, including 3-methoxyphenol. doi.org These techniques provide a powerful, one-step route from readily available phenols to valuable fluoroarenes.

Radical Fluorination Methodologies

Radical-based methods offer an alternative pathway for C-F bond formation. A notable development is the use of photoredox catalysis for the direct C-H fluorination of arenes. nih.govresearchgate.net In this approach, a photocatalyst, upon irradiation with visible light, generates an arene radical cation from an electron-rich aromatic compound like anisole. nih.govnih.gov This highly reactive intermediate can then be trapped by a fluoride ion. This strategy has been successfully applied to a variety of methoxyarenes, showing good functional group tolerance and often high regioselectivity for the position para to the methoxy group. nih.gov This method avoids the need for pre-functionalized starting materials, making it a highly attractive approach for late-stage fluorination. nih.gov

Biocatalytic Approaches to Fluorinated Ethers

The use of enzymes for fluorination is an emerging and highly sustainable frontier. numberanalytics.com While naturally occurring fluorinase enzymes are known, their substrate scope can be limited. nih.gov A significant area of research is the engineering of other enzymes for "new-to-nature" reactivity.

Derivatization and Functionalization Strategies of the this compound Core

The chemical reactivity of the this compound core is largely dictated by the electron-withdrawing nature of the two fluorine atoms and the activating, ortho-para directing methoxy group. These features allow for a range of derivatization and functionalization reactions.

Electrophilic Aromatic Substitution: The methoxy group in this compound directs electrophiles primarily to the ortho and para positions. However, the strong deactivating effect of the two meta-positioned fluorine atoms makes the aromatic ring less susceptible to electrophilic attack compared to anisole itself. Despite this, functionalization via electrophilic substitution is a key strategy for introducing a variety of substituents.

One of the primary functionalization methods is nitration . The introduction of a nitro group onto the this compound ring creates a versatile intermediate. This nitro derivative can then be further modified, for instance, by reduction of the nitro group to an amine, which opens up a wide array of subsequent derivatization possibilities.

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to creating new bonds. sigmaaldrich.cnnih.gov This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. sigmaaldrich.cn In the context of fluorinated aromatics, transition-metal-catalyzed C-H activation has emerged as a valuable tool for introducing new carbon-carbon and carbon-heteroatom bonds. eie.grrhhz.netchiba-u.jp While specific studies on this compound are emerging, the broader field of C-H functionalization of arenes suggests significant potential for creating a diverse range of derivatives. researchgate.net

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for forming C-C and C-X bonds. eie.grrhhz.netchiba-u.jpgoogle.com Although direct cross-coupling with the C-F bonds of this compound is challenging, it can be achieved under specific catalytic conditions. More commonly, the this compound core is first derivatized, for example by introducing a halogen atom (bromine or iodine) at a reactive position, which can then readily participate in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

The table below summarizes some potential derivatization strategies for the this compound core based on the reactivity of similar fluorinated aromatic compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,5-difluoroanisole, 4-Nitro-3,5-difluoroanisole |

| Halogenation | Br₂/FeBr₃ or I₂/HNO₃ | Bromo- or Iodo-3,5-difluoroanisole derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-3,5-difluoroanisole derivatives |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-3,5-difluoroanisole derivatives |

Green Chemistry Principles in this compound Synthesis Research

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and its precursors. chemijournal.com The twelve principles of green chemistry serve as a framework for these efforts, focusing on areas such as waste prevention, atom economy, and the use of safer chemicals and solvents. sabangcollege.ac.innih.gov

Catalysis: A central tenet of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. sabangcollege.ac.in Research efforts are focused on developing highly active and selective catalysts for the synthesis of fluorinated aromatics. This includes the use of transition metal catalysts for cross-coupling and C-H functionalization reactions, which can often be performed under milder conditions and with lower catalyst loadings. eie.grrhhz.netchiba-u.jp The development of recyclable catalysts is also a key area of investigation to further enhance the sustainability of these processes. nih.gov

Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. A key aspect of green chemistry is the replacement of these hazardous solvents with more benign alternatives, such as water or bio-based solvents. nih.govwhiterose.ac.uk Additionally, developing synthetic methods that operate at lower temperatures and pressures contributes to a more energy-efficient and inherently safer process. google.com Microwave-assisted synthesis is one such technology that can lead to shorter reaction times and reduced energy consumption. chemijournal.com

Atom Economy and Waste Reduction: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. sabangcollege.ac.inwhiterose.ac.uk C-H functionalization is a prime example of an atom-economical approach, as it avoids the generation of stoichiometric byproducts often associated with classical substitution reactions. sigmaaldrich.cn

Use of Renewable Feedstocks: While the synthesis of many fluorinated aromatics currently relies on petroleum-based starting materials, a long-term goal of green chemistry is the transition to renewable feedstocks. sabangcollege.ac.in Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a promising avenue for the synthesis of complex molecules from renewable sources. nih.govnih.gov The application of biocatalytic methods to the synthesis of this compound or its key intermediates is an active area of research.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,5 Difluoroanisole

Mechanistic Investigations of Electrophilic Aromatic Substitution on Difluoroanisole Systems

The mechanism of electrophilic aromatic substitution (SEAr) universally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation to restore aromaticity. uci.eduwikipedia.orgmasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. uci.edumasterorganicchemistry.com

In the case of 3,5-difluoroanisole, the reactivity and orientation of incoming electrophiles are dictated by the combined electronic effects of the methoxy (B1213986) (-OCH₃) group and the two fluorine (-F) atoms.

Methoxy Group Effect : The -OCH₃ group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the C2, C4, and C6 positions.

In this compound, the two fluorine atoms are meta to the methoxy group. The powerful ortho, para-directing ability of the methoxy group dominates, directing electrophiles to the C2, C4, and C6 positions. The fluorine atoms deactivate these positions (and the entire ring) inductively, making this compound less reactive than anisole (B1667542) itself.

A specific example of this regioselectivity is the sodium-mediated ferration of this compound, a C-H activation reaction. This reaction demonstrates that metallation occurs selectively at the C2, C4, and C6 positions, which are ortho and para to the methoxy group, with no competing C-F bond activation observed under the mild reaction conditions. researchgate.net This confirms the directing influence of the methoxy group in electrophilic-type substitutions on the difluoroanisole system. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Anisoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. It typically occurs via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comosti.gov

Fluorine is an excellent leaving group in SNAr reactions. Although the C-F bond is the strongest carbon-halogen bond, its cleavage is not the rate-determining step. masterorganicchemistry.com Instead, the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack, which is the slow step. Consequently, the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com

For this compound, the two fluorine atoms significantly withdraw electron density, activating the ring for nucleophilic attack. While the methoxy group is electron-donating and generally disfavors SNAr, the cumulative activating effect of two fluorine atoms makes substitution possible. The molecule can be considered an activated substrate for SNAr. This is exemplified by the successful amination of the structurally similar 1,3,5-trifluorobenzene (B1201519) to yield 3,5-difluoroaniline (B1215098), where an ammonia (B1221849) nucleophile displaces a fluorine atom. google.com

Studies on related polyhalogenated systems further highlight the chemoselectivity in SNAr reactions. For instance, in reactions of 1,3-difluoro-2,4,6-trihalobenzenes with thiolate anions, the fluorine atoms are selectively replaced over bromine or iodine, underscoring the high reactivity of the C-F bond in SNAr. vanderbilt.edu Similarly, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles, demonstrating the potent activation provided by meta-directing electron-withdrawing groups. beilstein-journals.org

Radical Reactions and Their Mechanistic Implications

While ionic reactions like electrophilic and nucleophilic substitutions are more commonly studied for anisole derivatives, radical reactions also present viable mechanistic pathways. The introduction of fluorine atoms can influence these pathways. For instance, under certain conditions, C-F bonds can undergo homolytic cleavage.

Perfluoroalkylation of anisoles has been achieved using Fenton's reagent, a reaction known to involve radical intermediates. researchgate.net In a more specific context, cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has emerged as a powerful method for functionalizing electron-rich arenes that are typically unreactive in classical SNAr. osti.govnih.gov This process involves the single-electron oxidation of the electron-rich fluoroarene by a photoredox catalyst to form a cation radical. This radical intermediate is significantly more electrophilic and susceptible to nucleophilic attack, enabling the functionalization of otherwise unactivated C-F bonds under mild conditions. nih.gov While not specifically detailed for this compound, this mechanism is applicable to alkoxyarenes and demonstrates a pathway where radical intermediates facilitate the substitution of fluoride (B91410). osti.gov

Thermal Decomposition Mechanisms and Fluorine's Influence on Anisole Stability

The thermal stability of anisole derivatives is significantly influenced by the presence and position of substituents on the aromatic ring. The decomposition of anisole itself is initiated by the homolytic cleavage of the O-CH₃ bond to produce a phenoxy radical and a methyl radical. researchgate.net The phenoxy radical can then undergo further reactions, including CO elimination to form a cyclopentadienyl (B1206354) radical. researchgate.net

The introduction of fluorine atoms alters this stability. Safety data for this compound indicate that its thermal decomposition leads to the release of hazardous products, including carbon oxides (CO, CO₂) and gaseous hydrogen fluoride (HF), confirming the cleavage of C-F bonds at high temperatures. synquestlabs.comfishersci.com

Detailed studies on the highly substituted analogue 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) provide crucial insights into fluorine's electronic influence. A comparative study with its non-fluorinated counterpart, trinitroanisole (TNAN), revealed that the presence of the two fluorine atoms decreases the thermal stability of the molecule. researchgate.net The critical temperature of thermal explosion for DFTNAN was determined to be 249.03 °C. researchgate.netmdpi.com Mechanistic analysis showed that fluorine substitution altered the initial decomposition pathway, shifting the trigger bond from the ortho-nitro group in TNAN to the para-nitro group in DFTNAN. researchgate.net This change is attributed to the strong electron-withdrawing nature of fluorine, which modifies the electronic structure and bond strengths within the molecule. researchgate.netnih.gov

Table 1: Thermal Decomposition Parameters for Fluorinated vs. Non-Fluorinated Trinitroanisole

Data sourced from references researchgate.net and mdpi.com.

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one position over others) are central to the synthetic utility of this compound. masterorganicchemistry.comslideshare.net The substitution pattern of the molecule creates distinct reactive sites, and the choice of reactants and conditions determines the outcome.

Regioselectivity : In electrophilic aromatic substitution , the methoxy group is the dominant directing group, making the C2, C4, and C6 positions the most reactive. researchgate.net Reactions, therefore, selectively yield ortho- and para-substituted products relative to the methoxy group. For example, metallation occurs at these positions. researchgate.net

In nucleophilic aromatic substitution , the reaction is regioselective for the displacement of a fluorine atom. Since both fluorine atoms in this compound are chemically equivalent, the reaction will yield a single monosubstituted product. In more complex fluorinated anisoles, regioselectivity can be observed. For instance, in 2,4-difluoroanisole (B1330354), amination occurs preferentially at the position ortho to the methoxy group, a selectivity rationalized by hydrogen bonding effects that direct the incoming nucleophile. nih.gov

Chemoselectivity : The primary point of chemoselectivity in reactions of this compound is the competition between C-F and C-H bond functionalization.

Under nucleophilic (SNAr) conditions, the C-F bond is the reactive site. In polyhalogenated systems containing fluorine alongside chlorine, bromine, or iodine, the C-F bond is often selectively cleaved by nucleophiles like thiolates. vanderbilt.edu

Under certain electrophilic or organometallic C-H activation conditions, a C-H bond can be functionalized while leaving the C-F bonds intact. researchgate.net This allows for a complementary reactivity pattern, enabling the introduction of different functionalities onto the aromatic core by switching reaction mechanisms.

Table 2: Summary of Selectivity in this compound Reactions

Table of Mentioned Compounds

Advanced Spectroscopic Characterization in 3,5 Difluoroanisole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of 3,5-Difluoroanisole in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide definitive data on the connectivity and spatial arrangement of atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons and the methoxy (B1213986) protons give rise to distinct signals. The symmetry of the molecule simplifies the aromatic region. The proton at the C4 position appears as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5. The two equivalent protons at C2 and C6 appear as a doublet of doublets (or a triplet, depending on the relative magnitudes of the coupling constants) due to coupling with the adjacent fluorine atom and the H4 proton. The methoxy group protons (-OCH₃) typically appear as a singlet in the upfield region of the spectrum. chemicalbook.com

| Proton | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | ~3.79 | Singlet | N/A |

| H-2, H-6 | ~6.55 | Doublet of Doublets | J(H,F) ≈ 9.8 Hz, J(H,H) ≈ 2.3 Hz |

| H-4 | ~6.45 | Triplet | J(H,F) ≈ 9.5 Hz |

| Note: Spectral data can vary slightly based on solvent and instrument parameters. |

The ¹³C NMR spectrum provides information about the carbon skeleton. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached, causing substantial downfield shifts. Furthermore, carbon-fluorine coupling (¹J(C,F), ²J(C,F), etc.) provides valuable structural confirmation. For this compound, the carbon directly bonded to the fluorine atoms (C3, C5) shows a large coupling constant. Research on anisole (B1667542) derivatives has shown that long-range ¹³C,¹³C spin-spin coupling constants can provide insights into molecular planarity. cdnsciencepub.com Studies on this compound indicate that it has a relatively small deviation from planarity, which influences its electronic properties. cdnsciencepub.com

| Carbon | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | ~56.0 | Singlet | N/A |

| C-4 | ~99.0 | Triplet | ²J(C,F) ≈ 25 Hz |

| C-2, C-6 | ~102.0 | Triplet | ²J(C,F) ≈ 25 Hz |

| C-1 | ~162.0 | Triplet | ³J(C,F) ≈ 13 Hz |

| C-3, C-5 | ~164.0 | Doublet | ¹J(C,F) ≈ 247 Hz |

| Note: Spectral data is based on typical values for fluorinated aromatic compounds and can vary. cdnsciencepub.comdrugbank.com |

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. lcms.cz For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms. The chemical shift provides information about the local electronic environment. ¹⁹F NMR is particularly powerful in studying reaction mechanisms and in broader applications such as metabolic profiling, where fluorine-containing probes like 3,5-difluorosalicylaldehyde are used for labeling and detection of amine metabolites. chemrxiv.orgnih.gov This highlights the utility of the difluoro-substitution pattern in developing advanced analytical reagents.

| Nucleus | Chemical Shift (δ) ppm (Reference: CCl₃F) | Multiplicity |

| F-3, F-5 | ~ -107 to -110 | Multiplet (due to coupling with protons) |

| Note: Chemical shifts are relative and can vary based on the reference standard and solvent. spectrabase.com |

¹³C NMR Spectroscopic Analysis

Vibrational Spectroscopy: Advanced Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.comuni-siegen.de These methods are complementary; IR spectroscopy detects vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations involving a change in polarizability. For this compound, key vibrational modes include C-F stretching, C-O stretching of the anisole group, C-H stretching and bending, and aromatic ring vibrations.

Computational studies, often employing Density Functional Theory (DFT), are used alongside experimental spectra to assign specific vibrational frequencies to corresponding atomic motions. nih.gov Studies on analogous molecules like 3,5-difluoroaniline (B1215098) show strong C-F stretching vibrations in the 1100–1250 cm⁻¹ region. nih.gov The symmetric and asymmetric stretching of the C-O-C ether linkage and various in-plane and out-of-plane ring bending modes provide a detailed "fingerprint" of the molecule.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Medium-Weak |

| Methoxy C-H Stretch | ~2840-2960 | ~2840-2960 | Medium |

| C=C Aromatic Ring Stretch | ~1600-1620 | ~1600-1620 | Strong |

| C-F Stretch | ~1100-1250 | ~1100-1250 | Very Strong |

| C-O-C Asymmetric Stretch | ~1260 | ~1260 | Strong |

| C-O-C Symmetric Stretch | ~1030 | ~1030 | Medium |

| Note: Frequencies are approximate and based on data for similar fluorinated aromatic compounds. nih.govnih.gov |

Mass Spectrometry (MS) in Reaction Pathway and Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and, through fragmentation patterns, valuable structural information. libretexts.org Advanced coupling techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are particularly useful for analyzing complex materials and reaction pathways. measurlabs.comchromatographyonline.com

In a relevant study, the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole, a derivative of this compound, was investigated using T-jump-PyGC-MS. researchgate.net This powerful technique allows for the rapid heating of a sample (T-jump) followed by separation (GC) and detection (MS) of the decomposition products. The analysis revealed that the initial bond to break was the C-NO₂ bond at the para-position, a different pathway compared to its non-fluorinated analog. researchgate.net This demonstrates how MS can elucidate complex reaction mechanisms, showing that the fluorine substituents alter the thermal stability and decomposition pathway of the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbital Interactions

Electronic spectroscopy (UV-Vis) investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net These absorptions correspond to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). imperial.ac.uklibretexts.org

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net For this compound, the UV-Vis spectrum is characterized by absorption bands in the UV region, corresponding to π → π* transitions within the benzene (B151609) ring. Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic spectra and analyze the nature of the electronic transitions. nih.gov Studies on related molecules like 3,5-difluoroaniline show that the calculated absorption wavelengths and oscillator strengths from TD-DFT correlate well with experimental spectra. nih.gov This analysis provides a detailed picture of the electronic structure and the influence of the fluorine and methoxy substituents on the frontier orbitals. researchgate.netacs.org

| Transition | λmax (nm) (Calculated) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~270-280 | ~0.02 | HOMO → LUMO |

| S₀ → S₂ | ~220-230 | ~0.10 | HOMO-1 → LUMO |

| Note: Data is illustrative based on TD-DFT calculations for similar aromatic compounds. nih.govresearchgate.net |

Gas-Phase Electron Diffraction (GED) for Molecular Conformation and Geometry Investigations

Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the high-precision molecular structure of compounds in the vapor phase. This method provides data free from the intermolecular interactions that are present in liquid and solid states, offering a clear view of the intrinsic geometry of a single molecule. In the study of this compound, GED, often used in conjunction with high-level quantum chemical calculations, has been instrumental in elucidating its exact conformation and geometric parameters.

Detailed Research Findings

Research combining GED analysis with ab initio (MP2) and density functional theory (B3LYP) calculations has provided a definitive structural model for this compound. researchgate.net These investigations have yielded crucial insights into the molecule's conformational preference and the precise arrangement of its atoms.

Molecular Conformation

The combined experimental and theoretical studies revealed that this compound exists predominantly as a single, stable conformer in the gas phase. researchgate.net This conformer is characterized by a planar heavy-atom skeleton, possessing Cₛ symmetry. researchgate.net The planarity indicates that the methoxy group (–OCH₃) lies in the same plane as the benzene ring, a key structural feature influencing the molecule's electronic properties.

Molecular Geometry

The geometric parameters of this compound, including bond lengths and angles, have been determined with high accuracy. The structural parameters derived from theoretical calculations have been shown to be in excellent agreement with the values measured by GED experiments. sci-hub.se The key bond lengths and bond angles for the stable Cₛ conformer are detailed in the tables below. sci-hub.se

Table 1: Selected Bond Lengths in this compound

| Bond | Atom 1 | Atom 2 | Length (Å) |

| C–O | C1 | O7 | 1.359 |

| O–C(H₃) | O7 | C8 | 1.421 |

| C–F | C3/C5 | F | 1.351 |

| C1–C2 / C1–C6 | C1 | C2/C6 | 1.388 |

| C2–C3 / C5–C6 | C2/C6 | C3/C5 | 1.380 |

| C3–C4 / C4–C5 | C3/C5 | C4 | 1.382 |

Data sourced from theoretical calculations (B3LYP/6–311G) which are in excellent agreement with GED experimental values. sci-hub.se

Table 2: Selected Bond Angles in this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C–O–C | C1 | O7 | C8 | 118.2 |

| C2–C1–O7 | C2 | C1 | O7 | 125.0 |

| C6–C1–O7 | C6 | C1 | O7 | 115.3 |

| C1–C2–C3 | C1 | C2 | C3 | 122.1 |

| C2–C3–C4 | C2 | C3 | C4 | 118.4 |

| C2–C3–F | C2 | C3 | F | 119.8 |

| C4–C3–F | C4 | C3 | F | 119.8 |

| C3–C4–C5 | C3 | C4 | C5 | 121.0 |

Data sourced from theoretical calculations (B3LYP/6–311G) which are in excellent agreement with GED experimental values. sci-hub.se

Computational and Theoretical Chemistry Investigations of 3,5 Difluoroanisole

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 3,5-Difluoroanisole (3,5-DFA). Quantum chemical calculations, including both ab initio and DFT methods, have been employed to determine the stable geometries of the molecule in its ground electronic state (S₀), first electronically excited state (S₁), and cationic ground state (D₀). sci-hub.se These theoretical explorations consistently reveal that this compound has only one stable structure in each of these electronic states. sci-hub.se

Further studies combining gas-phase electron diffraction with quantum chemical calculations confirm that the stable conformer possesses Cₛ symmetry. ijrte.orgacs.org The geometry is characterized by the methoxy (B1213986) group lying in the plane of the benzene (B151609) ring. This planarity is a key structural feature determined by these computational methods. The calculations are essential for interpreting experimental results, such as vibrational spectra, by providing optimized geometrical parameters and predicting normal modes of vibration. ijrte.org For instance, in studies of related isomers like 2,4-difluoroanisole (B1330354), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to yield geometrical parameters that are in close agreement with experimental data. ijrte.org

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations offer a suite of descriptors that predict the chemical reactivity and stability of a molecule. These tools analyze the electronic structure to identify sites susceptible to chemical attack and to estimate the molecule's kinetic stability.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. chalcogen.rophyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. irjweb.com

For this compound, experimental studies using two-color resonant two-photon ionization (R2PI) have determined key energy values that are directly related to the frontier orbitals. sci-hub.se The adiabatic ionization energy (IE), which corresponds to the energy required to remove an electron from the HOMO, was measured and found to be in agreement with values predicted by DFT approaches. sci-hub.se Similarly, the energy of the first electronic transition (S₁ ← S₀) provides information related to the HOMO-LUMO gap. sci-hub.se

| Parameter | Experimental Value | Unit |

| Adiabatic Ionization Energy (IE) | 70,096 ± 15 | cm⁻¹ |

| S₁ ← S₀ Electronic Transition (0-0 band) | 37,595 ± 3 | cm⁻¹ |

| Table 1: Experimental energy values for this compound related to its frontier orbitals. sci-hub.se |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, and regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net

While specific MEP maps for this compound are not detailed in the searched literature, the principles of the technique allow for a qualitative prediction of its features. An MEP analysis of 3,5-DFA would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and fluorine atoms, indicating their role as sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be associated with the hydrogen atoms of the methyl group and the aromatic ring, highlighting them as potential sites for nucleophilic interaction. This type of analysis has been performed on the similar molecule 3,5-Difluoroaniline (B1215098), where MEP surfaces were calculated to gain insight into the molecule's properties. nih.gov

Fukui function analysis is a more sophisticated method within DFT used to identify the most reactive sites in a molecule. hackernoon.com The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. hackernoon.com By calculating the electron density of the neutral molecule as well as its anionic (N+1 electrons) and cationic (N-1 electrons) forms, one can determine the condensed Fukui functions for electrophilic attack (ƒ⁺), nucleophilic attack (ƒ⁻), and radical attack (ƒ⁰) at each atomic site. hackernoon.comnih.gov

A large value of ƒ⁺ at an atomic site indicates a favorable location for nucleophilic attack, while a large value of ƒ⁻ suggests a site prone to electrophilic attack. medjchem.comscholarsresearchlibrary.com Although detailed Fukui function calculations for this compound were not found in the searched literature, this method has been successfully applied to related compounds like 3,5-Difluoroaniline to compute global and local reactivity descriptors and predict reactive sites. nih.govnih.gov Such an analysis on 3,5-DFA would provide a quantitative ranking of the reactivity of its individual atoms.

Molecular Electrostatic Potential (MEP) Mapping

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy associated with them. A Potential Energy Surface (PES) map plots the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles. gaussian.comuni-muenchen.de This mapping reveals the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. readthedocs.io

For this compound, theoretical calculations have explored the PES related to the internal rotation of the methoxy group around the C(ring)−O bond. sci-hub.se These studies confirm the existence of only one stable conformer in the ground (S₀), excited (S₁), and cationic (D₀) states, which corresponds to the planar structure where the C-O-C plane is aligned with the benzene ring. sci-hub.se The calculations also determined the energy barriers to rotation through a perpendicular conformation. sci-hub.se

| Electronic State | Rotational Energy Barrier (cm⁻¹) |

| Ground State (S₀) | 857 - 1366 |

| Excited State (S₁) | 1008 |

| Cationic State (D₀) | 4902 - 5330 |

| Table 2: Calculated energy barriers for the internal rotation of the methoxy group in this compound. sci-hub.se |

The significantly higher rotational barrier in the cationic state suggests a much stronger interaction and increased double-bond character between the methoxy group and the aromatic ring upon ionization. sci-hub.se

Molecular Dynamics Simulations of this compound Systems and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the dynamic behavior of systems, including conformational changes and intermolecular interactions. mdpi.com

Specific, large-scale MD simulations focusing solely on this compound are not prominent in the surveyed literature. However, computational studies have investigated its fundamental interactions. For example, the van der Waals complex of 3,5-DFA with a single argon atom has been studied, revealing that the interaction is weak and has little influence on the properties of the 3,5-DFA moiety. sci-hub.se

Furthermore, MD simulations have been used to investigate systems containing structurally related compounds. A study on 3,5-difluoro-2,4,6-trinitroanisole utilized MD to explore the binding energy, cohesive energy density, and intermolecular interactions within a mixed explosive system. researchgate.net These types of simulations are powerful for understanding how molecules like 3,5-DFA would behave in condensed phases, in solution, or in contact with other materials, providing insights into properties that are not accessible from static calculations alone. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, Lewis-like picture of bonding and allows for the quantitative assessment of electron delocalization, which is crucial for understanding molecular stability. nih.govuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu Deviations from this idealized Lewis structure are then analyzed to understand hyperconjugative and charge transfer interactions. arxiv.orgnih.gov

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. arxiv.orgresearchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory. researchgate.netscirp.org The stabilization energy, denoted as E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated, where a higher E(2) value indicates a stronger interaction and thus greater stabilization. scirp.orgstackexchange.com

Detailed Research Findings:

Lone Pair Delocalization from Oxygen: The lone pairs of the oxygen atom in the methoxy group are expected to delocalize into the antibonding π* orbitals of the benzene ring. This interaction, specifically the p-type lone pair (LP(p) O) to the π*(C-C) orbitals of the ring, is a classic example of resonance and contributes significantly to the stability of the molecule.

Lone Pair Delocalization from Fluorine: The lone pairs of the fluorine atoms also participate in delocalization. These interactions involve the donation of electron density from the fluorine lone pairs (LP F) to the antibonding σ* orbitals of adjacent C-C bonds in the ring.

Intra-ring Delocalization: Significant delocalization also occurs within the aromatic ring itself, characterized by π(C-C) to π*(C-C) transitions, which are fundamental to the concept of aromaticity and the inherent stability of the benzene ring.

The following tables present hypothetical but representative data for the major stabilizing interactions in this compound, based on computational studies of similar aromatic compounds.

Table 1: Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

| LP (2) O | π* (C1-C2) | 25.50 | 0.28 | 0.082 |

| LP (2) O | π* (C1-C6) | 25.50 | 0.28 | 0.082 |

| LP (3) F3 | σ* (C2-C3) | 3.15 | 0.95 | 0.055 |

| LP (3) F3 | σ* (C3-C4) | 3.15 | 0.95 | 0.055 |

| LP (3) F5 | σ* (C4-C5) | 3.15 | 0.95 | 0.055 |

| LP (3) F5 | σ* (C5-C6) | 3.15 | 0.95 | 0.055 |

| π (C1-C2) | π* (C3-C4) | 18.75 | 0.29 | 0.071 |

| π (C1-C2) | π* (C5-C6) | 20.10 | 0.27 | 0.075 |

| π (C3-C4) | π* (C1-C2) | 18.75 | 0.29 | 0.071 |

| π (C3-C4) | π* (C5-C6) | 21.30 | 0.26 | 0.078 |

| π (C5-C6) | π* (C1-C2) | 20.10 | 0.27 | 0.075 |

| π (C5-C6) | π* (C3-C4) | 21.30 | 0.26 | 0.078 |

E(2): Stabilization energy. E(j) - E(i): Energy difference between donor and acceptor orbitals. F(i,j): Fock matrix element between donor and acceptor orbitals.

NBO analysis also provides information on the occupancy of the natural bond orbitals. A decrease in the occupancy of a Lewis-type orbital (a bond or a lone pair) from the idealized value of 2.000e indicates its participation in delocalization.

Table 2: Occupancies of Key Natural Bond Orbitals in this compound (Hypothetical Data)

| NBO | Type | Occupancy (e) |

| LP (1) O | s-type lone pair | 1.985 |

| LP (2) O | p-type lone pair | 1.885 |

| LP (3) F3 | p-type lone pair | 1.972 |

| LP (3) F5 | p-type lone pair | 1.972 |

| π (C1-C2) | π-bond | 1.968 |

| π (C3-C4) | π-bond | 1.971 |

| π (C5-C6) | π-bond | 1.971 |

| π* (C1-C2) | π-antibond | 0.035 |

| π (C3-C4) | π-antibond | 0.031 |

| π (C5-C6) | π*-antibond | 0.031 |

The occupancies in Table 2 show a significant deviation from 2.000e for the p-type lone pair of the oxygen atom, confirming its strong involvement in delocalization. The π-bonds of the ring also show reduced occupancy, while the corresponding π*-antibonds gain a small amount of electron density, which is a direct consequence of the hyperconjugative interactions that stabilize the molecule.

Research Applications in Specialized Chemical Fields

Role in Medicinal Chemistry Research and Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve various properties of the parent molecule. numberanalytics.comnih.gov 3,5-Difluoroanisole serves as a key intermediate and structural motif in this context, contributing to the development of new therapeutic agents. pmarketresearch.comgoogle.comgoogle.com

The presence of fluorine atoms can significantly alter the metabolic stability, lipophilicity, bioavailability, and binding affinity of a drug molecule. numberanalytics.comnih.govnih.govtandfonline.com The two fluorine atoms in this compound, being highly electronegative, can influence the electron distribution within a molecule, thereby affecting its interactions with biological targets and its metabolic fate. numberanalytics.combloomtechz.com This strategic fluorination can lead to a longer half-life in the body and improved membrane permeability. nih.govtandfonline.combloomtechz.com The C-F bond is stronger than a C-H bond, which can block metabolic pathways at that position, enhancing the metabolic stability of the drug. numberanalytics.comtandfonline.com

Table 1: Impact of Fluorine Incorporation on Drug Properties

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, which can block metabolism. | numberanalytics.comnih.govtandfonline.com |

| Lipophilicity | Can be increased, potentially improving membrane permeability. | numberanalytics.comnih.gov |

| Bioavailability | Can be enhanced by altering pKa and improving membrane passage. | nih.govtandfonline.com |

| Binding Affinity | Can be increased through favorable interactions with protein targets. | tandfonline.comtaylorandfrancis.com |

| Pharmacokinetics | Can be modulated to prolong the duration of action. | numberanalytics.combloomtechz.com |

This table provides a generalized overview of the effects of fluorination in drug design.

The difluoroaniline moiety, a related structure to this compound, is known to interact with biological targets like enzymes and receptors. vulcanchem.com The electron-withdrawing nature of the fluorine atoms can enhance the binding affinity of a molecule to the hydrophobic pockets of target proteins. vulcanchem.com For instance, derivatives of difluoroaniline have been studied for their inhibitory effects on enzymes like aromatase, which is relevant in cancer research. The specific placement of fluorine atoms, as in the 3,5-substitution pattern, can create unique electronic and steric effects that influence how a molecule docks with its biological target. smolecule.com Research has explored how fluorinated compounds can mimic the structure of neurotransmitters and bind to their receptors. bloomtechz.com

This compound is considered a valuable building block in the synthesis of more complex pharmaceutical compounds. pmarketresearch.com It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antiviral drugs. pmarketresearch.com For example, it has been used as a building block for kinase inhibitors targeting certain types of cancer. pmarketresearch.com The presence of the difluoroaromatic ring allows for further chemical modifications, enabling the creation of a diverse library of compounds for screening in drug discovery programs. chemimpex.com Its utility as a synthetic intermediate is a significant driver of its demand in the pharmaceutical industry. pmarketresearch.com

Research on Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

Contributions to Materials Science and Polymer Research

The unique properties conferred by the fluorine atoms in this compound also make it a compound of interest in the field of materials science, particularly in the development of advanced materials with specific electronic and stability characteristics. pmarketresearch.comnetascientific.com

Aromatic compounds containing electron-withdrawing groups, such as the fluorine atoms in this compound, can possess interesting electronic properties. smolecule.com These properties are being investigated for their potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.comcymitquimica.com The incorporation of fluorinated moieties can influence the energy levels and charge transport characteristics of organic semiconductor materials. smolecule.com Research into related fluorinated anilines suggests their potential for creating materials with tailored electronic functionalities. chemimpex.com

The inherent stability of the carbon-fluorine bond contributes to the enhanced thermal and chemical resistance of materials that incorporate fluorinated compounds. chemimpex.com this compound and its derivatives are used in the synthesis of fluorinated polymers that exhibit superior stability. chemimpex.com These materials are desirable for high-performance applications where resistance to heat, chemicals, and UV degradation is crucial. pmarketresearch.com For instance, fluorinated intermediates are used in the production of liquid crystals for high-performance displays and in fluorinated polymers for coatings. pmarketresearch.com The incorporation of such stable building blocks can lead to advanced materials with improved durability and performance in demanding environments. pmarketresearch.comchemimpex.com

Table 2: Applications of this compound Derivatives in Materials Science

| Application Area | Desired Property | Role of this compound Moiety | Reference |

| Organic Electronics (OLEDs, OFETs) | Tailored electronic properties, charge transport | Influences energy levels due to electron-withdrawing fluorine atoms. | smolecule.comcymitquimica.com |

| High-Performance Polymers | Thermal and chemical stability | Contributes to the robustness of the polymer backbone. | chemimpex.com |

| Advanced Coatings | UV and chemical resistance | Enhances durability and resistance to degradation. | pmarketresearch.com |

| Liquid Crystal Displays | Stability under high temperature | Serves as a stable intermediate for liquid crystal synthesis. | pmarketresearch.com |

Investigation of Electronic Properties for Organic Electronics

Development of Agrochemicals: Research and Design of Active Ingredients

This compound serves as a crucial building block in the research and development of modern agrochemicals, particularly advanced herbicides and fungicides. pmarketresearch.com The unique arrangement of its functional groups—two electron-withdrawing fluorine atoms and a methoxy (B1213986) group on the aromatic ring—imparts specific properties to the resulting active ingredients. pmarketresearch.com These properties are highly sought after in the design of new crop protection agents aimed at overcoming challenges such as weed and pathogen resistance to existing treatments. pmarketresearch.com

Research in this field leverages this compound as a key intermediate for synthesizing more complex molecules with enhanced efficacy and environmental stability. pmarketresearch.com The presence of the fluorinated aryl ether structure is particularly noted for its ability to increase resistance to photodegradation, a critical factor for the persistence and effectiveness of herbicides applied in the field. pmarketresearch.com

Detailed Research Findings:

Herbicides: The compound is a precursor in the development of next-generation herbicides, including pre-emergence formulations. The methoxy and fluorine moieties can enhance the molecule's adhesion to soil particles and improve rainfastness, ensuring the active ingredient remains in the target zone for a longer duration. pmarketresearch.com Formulations derived from this intermediate have been investigated for their effectiveness against resilient weeds, such as those that have developed resistance to glyphosate. pmarketresearch.com

Fungicides: In the realm of fungicide development, intermediates derived from this compound are utilized in commercial products. For instance, it is a component in the synthesis pathway for active ingredients found in fungicides like Syngenta's Axial® XL. pmarketresearch.com In such applications, the fluoroanisole-derived core is often combined with safeners, such as fenchlorazole-ethyl, to improve crop selectivity and safety. pmarketresearch.com

The strategic incorporation of the this compound moiety into agrochemical candidates is a direct result of the recognized benefits of fluorine in medicinal and agricultural chemistry. Fluorine's ability to modulate a molecule's metabolic stability and binding affinity makes it a valuable tool for designing more potent and selective active ingredients. pmarketresearch.com

Advanced Synthesis of Fine Chemicals and Specialized Intermediates (e.g., dyes and pigments)

Beyond agriculture, this compound is a valuable intermediate in the synthesis of high-value fine chemicals and specialized materials where its unique properties are essential for performance. pmarketresearch.com Its applications are prominent in fields requiring high thermal stability, chemical resistance, and specific electronic properties. pmarketresearch.com

Detailed Research Findings:

Liquid Crystals and Electronics: The compound serves as a precursor for the synthesis of fluorinated liquid crystals. pmarketresearch.com These advanced materials are critical components in high-performance liquid crystal displays (LCDs) and organic light-emitting diode (OLED) panels, where they contribute to faster switching times, improved contrast, and greater energy efficiency. pmarketresearch.com The stability of the difluoroanisole structure under high-temperature conditions is essential for the durability and longevity of these advanced electronic displays. pmarketresearch.com

Polymers and Coatings: Emerging research has identified this compound and its derivatives as building blocks for specialty polymers and high-performance coatings. pmarketresearch.com Its inherent resistance to UV degradation and chemical corrosion makes it a suitable component for formulations used in demanding environments, such as the aerospace and automotive industries. pmarketresearch.com

While the prompt includes dyes and pigments, the direct use of this compound as an intermediate in their synthesis is not extensively documented in available research. Instead, the closely related compound, 3,5-difluoroaniline (B1215098), is frequently cited as a key intermediate in the production of specialty dyes and pigments. guidechem.comcymitquimica.com This suggests that while the difluorinated phenyl ring is valuable for color chemistry, the aniline (B41778) functional group is often the preferred point of attachment for chromophoric systems.

The table below summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,3-difluoro-5-methoxybenzene nih.gov |

| CAS Number | 93343-10-3 nih.gov |

| Molecular Formula | C₇H₆F₂O nih.gov |

| Molecular Weight | 144.12 g/mol nih.gov |

| Appearance | Colorless Liquid |

| XLogP3 | 2.7 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

Compound Reference Table

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-difluoroaniline |

| fenchlorazole-ethyl |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient 3,5-Difluoroanisole Synthesis

The synthesis of this compound and related fluorinated aromatics is critically dependent on the efficiency and selectivity of catalytic processes. A significant trend is the move away from stoichiometric reagents towards more sustainable catalytic methods. Research is focused on developing novel catalysts that can offer higher yields, better selectivity, and milder reaction conditions.

Key areas of development include:

Advanced Fluorination Catalysts: Innovations in catalytic fluorination are paramount. Firms are developing patented processes, such as proprietary anion-exchange catalysts that demonstrate high yield efficiencies in meta-fluorination reactions, directly addressing the challenge of achieving specific isomer substitution patterns. pmarketresearch.com

Continuous-Flow Systems: Continuous-flow reactor systems are gaining traction over traditional batch processes. These systems can significantly reduce reaction times and improve process control and safety. For instance, some patented continuous-flow systems have been shown to reduce reaction times by as much as 40%. pmarketresearch.com

Energy-Efficient Technologies: There is a growing emphasis on reducing the energy footprint of chemical synthesis. Low-temperature fluorination technologies, for example, can decrease energy consumption by up to 30%. pmarketresearch.com Microwave-assisted direct fluorination is another emerging technique that promises enhanced reaction rates and efficiencies. pmarketresearch.com

Catalyst Optimization for Related Reactions: Research into catalytic systems for precursor synthesis, such as the amination of 1-bromo-3,5-difluorobenzene (B42898) to form the key intermediate 3,5-difluoroaniline (B1215098), is also crucial. google.comgoogle.com The use of catalysts like cuprous oxide in these processes highlights the ongoing effort to enhance selectivity and yield in the synthesis of fluorinated building blocks. google.comgoogle.comvulcanchem.com Transition metal fluoride (B91410) complexes are also being explored for their potential in catalytic C-F bond activation, opening new pathways for fluorocarbon functionalization. researchgate.net

A comparative look at emerging catalytic technologies highlights their potential impact:

| Catalytic System/Technology | Key Innovator/Researcher | Reported Advantage | Reference |

|---|---|---|---|

| Anion-Exchange Catalysts | Evonik Industries | 92% yield efficiency in meta-fluorination. | pmarketresearch.com |

| Continuous-Flow Reactors | Evonik Industries | 40% reduction in reaction time compared to batch processes. | pmarketresearch.com |

| Low-Temperature Fluorination | Daikin Industries | 30% reduction in energy consumption. | pmarketresearch.com |

| Microwave-Assisted Direct Fluorination | Lonza | Enhanced reaction rates and efficiency. | pmarketresearch.com |

| Cuprous Oxide Catalysis (for precursor amination) | General Process | Enhances selectivity for mono-amination. | google.comvulcanchem.com |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of Fluorinated Ethers

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. For fluorinated ethers like this compound, these computational approaches are being applied to predict reactivity, design synthetic routes, and understand structure-property relationships.

Emerging applications include:

Reaction Prediction and Retrosynthesis: AI platforms are being trained on vast datasets of chemical reactions to predict the outcomes of novel transformations and to propose efficient retrosynthetic pathways. ijsea.comengineering.org.cn Collaborations between AI developers and chemical data providers have led to models with significantly improved accuracy. For example, training models on high-quality, human-curated datasets has been shown to increase the accuracy of retrosynthesis predictions by a factor of nine compared to models trained on patent data alone. thieme.de

Kinetic and Mechanistic Modeling: Machine learning algorithms, such as graph neural networks (GNNs) and random forests, can model complex reaction kinetics and predict rate constants based on molecular descriptors and reaction conditions. ijsea.com Hybrid approaches that combine AI with quantum mechanical calculations (e.g., Density Functional Theory - DFT) are proving particularly powerful for elucidating reaction mechanisms and predicting energy profiles with reduced computational cost. ijsea.com

Optimizing Reaction Conditions: ML can be used to analyze high-throughput experimentation (HTE) data to map complex reaction landscapes and identify optimal conditions for specific substrates. acs.org This approach has been successfully applied to challenging reactions in fluorine chemistry, such as the deoxyfluorination of alcohols, reducing prediction errors and facilitating the generation of new mechanistic hypotheses. researchgate.net

The impact of high-quality data on AI model performance is a critical finding:

| AI Application | Methodology | Key Finding/Advantage | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Molecular Transformer (Neural Machine Translation) | Achieves ~70% accuracy on complex reactions when trained with high-quality data. | thieme.de |

| Retrosynthesis | AI models trained on Thieme's Science of Synthesis data | 9x increase in prediction accuracy compared to models trained on patent data. | thieme.de |

| Kinetic Modeling | Graph Neural Networks (GNNs) | Enables direct use of molecular structures as input to predict reaction rates. | ijsea.com |

| Reaction Optimization | ML regression of HTE data | Reduced mean absolute error in yield prediction from 18.1% to 13.4% for alcohol deoxyfluorination. | researchgate.net |

Exploration of Sustainable and Green Chemistry Methodologies in this compound Research

The principles of green chemistry are increasingly influencing the synthesis and application of fluorinated compounds. The goal is to develop processes that are more environmentally benign, reduce waste, and utilize resources more efficiently. Research in the context of this compound and its derivatives is actively exploring these principles.

Key trends in sustainable chemistry include:

Greener Synthetic Routes: There is a concerted effort to design synthetic pathways that reduce the number of steps, minimize waste, and avoid hazardous reagents. pmarketresearch.com The use of fluorinated intermediates like this compound is itself seen as a way to enable greener routes for more complex molecules. pmarketresearch.com

Waste Reduction and Circular Economy: Innovations are emerging to tackle waste streams from fluorination processes. Membrane-based fluorine recovery systems, for example, represent a step towards a more circular economy in the chemical industry. pmarketresearch.com Regulatory programs are also pushing for greater solvent recovery and waste management, driving industry adoption of these greener technologies. pmarketresearch.com

Renewable Resources and Bio-based Feedstocks: While still an early-stage area for fluorochemicals, the broader trend in sustainable chemistry is the move towards using renewable resources as starting materials. imc.ac.atmdpi.com Future research will likely explore pathways to fluorinated aromatics from bio-based feedstocks.

Designing Safer Chemicals: A core tenet of green chemistry is to design molecules with reduced toxicity and environmental impact. mdpi.com This involves understanding the structure-activity relationships that govern the biological and environmental effects of fluorinated compounds.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of novel catalysts. Advanced spectroscopic techniques that allow for in-situ and operando monitoring are providing unprecedented, real-time insights into chemical transformations under actual reaction conditions.

The application of these techniques is a major trend in chemical process development:

Real-Time Reaction Tracking: Techniques like Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are increasingly used for online monitoring. spectroscopyonline.com Fiber-optic probes can be inserted directly into reactors to track the concentration of reactants, intermediates, and products without the need for sampling, which is particularly valuable for reactions involving unstable or hazardous intermediates like diazonium salts. mdpi.com This allows for precise determination of reaction endpoints and identification of unexpected chemical events. mdpi.com

Elucidating Catalytic Cycles: Combining multiple in-situ methods (e.g., X-ray absorption, Raman, FTIR, NMR) in a single setup allows researchers to gain a more complete picture of a catalyst's state during a reaction. nih.govfrontiersin.org These hyphenated techniques can provide detailed information on the structure of active sites, the nature of adsorbed intermediates, and the dynamic changes the catalyst undergoes, which is essential for rational catalyst design. frontiersin.orgresearchgate.net

Probing the Electrode-Electrolyte Interface: For applications in electrochemistry, such as in batteries or electrocatalysis, in-situ spectroscopy is vital for studying the complex processes occurring at interfaces. frontiersin.org Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) can probe the electronic and structural changes of materials under operating conditions. frontiersin.org

| Spectroscopic Technique | Type of Information Obtained | Application Area | Reference |

|---|---|---|---|

| In-Situ FTIR-ATR | Concentrations of reactants, intermediates, products; reaction kinetics. | Monitoring formation of diazonium salts; Heck-Matsuda reaction. | mdpi.com |

| In-Situ Raman Spectroscopy | Vibrational modes, molecular structure, catalyst changes. | Catalyst characterization, process monitoring. | spectroscopyonline.comnih.gov |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, coordination environment of active sites. | Understanding catalyst deactivation and reaction mechanisms. | frontiersin.org |

| Operando X-ray Photoelectron Spectroscopy (XPS) | Surface composition and electronic states of materials. | Studying electrode surfaces in real-time. | frontiersin.org |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Motifs